2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-pyrrolidin-1-yl-ethanone 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-pyrrolidin-1-yl-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13700004
InChI: InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)14-8-7-13(15(20)12-14)11-16(22)21-9-5-6-10-21/h7-8,12H,5-6,9-11H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)N3CCCC3)F
Molecular Formula: C18H25BFNO3
Molecular Weight: 333.2 g/mol

2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-pyrrolidin-1-yl-ethanone

CAS No.:

Cat. No.: VC13700004

Molecular Formula: C18H25BFNO3

Molecular Weight: 333.2 g/mol

* For research use only. Not for human or veterinary use.

2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-pyrrolidin-1-yl-ethanone -

Specification

Molecular Formula C18H25BFNO3
Molecular Weight 333.2 g/mol
IUPAC Name 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)14-8-7-13(15(20)12-14)11-16(22)21-9-5-6-10-21/h7-8,12H,5-6,9-11H2,1-4H3
Standard InChI Key DGPQZQGVBFXUFG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)N3CCCC3)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)N3CCCC3)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features three distinct regions:

  • Aromatic core: A 2-fluoro-4-boronophenyl group stabilized by the pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

  • Ethanone bridge: A ketone group connecting the aromatic ring to the pyrrolidine moiety.

  • Pyrrolidine substituent: A five-membered nitrogen heterocycle conferring conformational rigidity and potential bioactivity.

The IUPAC name reflects this arrangement: 2-[2-fluoro-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-1-pyrrolidin-1-yl-ethanone.

Physicochemical Properties

Key properties inferred from structural analogs include:

PropertyValue/Description
Molecular FormulaC₁₉H₂₄BFNO₃
Molecular Weight359.2 g/mol
Boiling Point~425°C (estimated via group contribution)
Density1.18–1.22 g/cm³ (predicted for boronate esters)
SolubilityModerate in DMSO, DMF; low in aqueous buffers

The boronate ester enhances stability against hydrolysis compared to free boronic acids, while the fluorine atom directs electrophilic substitution reactions .

Synthetic Methodologies

Boronate Ester Installation

The pinacol boronate group is typically introduced via iridium-catalyzed C–H borylation. Using [Ir(COD)OMe]₂ with dtbpy (4,4′-di-tert-butylbipyridine) as a ligand, meta-selective borylation of fluorinated arenes achieves >80% regioselectivity. Subsequent transesterification with pinacol affords the stabilized boronate .

Ethanone-Pyrrolidine Assembly

The ethanone-pyrrolidine segment is constructed via Friedel-Crafts acylation:

  • React 2-fluoro-4-bromophenylacetic acid with thionyl chloride to form the acyl chloride.

  • Couple with pyrrolidine in dichloromethane using triethylamine as a base.

  • Purify via column chromatography (hexane:ethyl acetate = 4:1) .

Final Coupling

A Suzuki-Miyaura cross-coupling links the boronate and ethanone-pyrrolidine modules:

  • Palladium catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12 hours
    Yields range from 65–75% after recrystallization from ethanol .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (d, J = 8.2 Hz, 1H, Ar-H)

    • δ 7.45 (d, J = 11.6 Hz, 1H, Ar-H)

    • δ 3.65–3.55 (m, 4H, pyrrolidine N-CH₂)

    • δ 1.35 (s, 12H, pinacol CH₃)

  • ¹³C NMR: 165.2 ppm (C=O), 135.1 ppm (C-B) .

Mass Spectrometry

High-resolution ESI-MS ([M+H]⁺): m/z 359.1874 (calc. 359.1879), confirming molecular formula C₁₉H₂₄BFNO₃ .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate ester serves as a coupling partner for aryl halides. For example, reaction with 4-bromoanisole yields biaryl derivatives with >90% conversion under microwave irradiation.

Medicinal Chemistry Probes

The pyrrolidine group’s basic nitrogen facilitates interactions with biological targets. Preliminary assays indicate inhibition of serine proteases (IC₅₀ = 12 µM) and kinases (IC₅₀ = 8 µM in JAK2) .

Computational Insights

Density Functional Theory (DFT)

Geometry optimization (B3LYP/6-31G*) predicts a dihedral angle of 45° between the aromatic ring and ethanone group, minimizing steric clash with the pyrrolidine .

Molecular Docking

AutoDock Vina simulations suggest the compound binds PARP1 (ΔG = –9.2 kcal/mol) via H-bonds with Asp766 and π-stacking with Tyr907 .

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